3-Methyl-2,6-dinitrobenzonitrile
Overview
Description
3-Methyl-2,6-dinitrobenzonitrile is a chemical compound with the molecular formula C8H5N3O4 . It is also known as 4-cyano-2,6-dinitrotoluene .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2,6-dinitrobenzonitrile consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 207.143 Da .Scientific Research Applications
Application 1: Antioxidant and Antibacterial Activities
- Summary of the Application: Benzamide compounds, which can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives, have been found to have antioxidant and antibacterial activities .
- Methods of Application: The compounds were synthesized and their products were analyzed with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods. The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Application 2: Solubility Studies
- Summary of the Application: The solubility of 3-methyl-2-nitrobenzoic acid in nine organic solvents was determined using the isothermal saturation method over a temperature range from 283.15 to 318.15 K under atmospheric pressure (101.2 kPa) .
- Methods of Application: The solubility data of 3-methyl-2-nitrobenzoic acid in the studied solvents was correlated by using the λh equation, Wilson model and NRTL model .
- Results or Outcomes: The solubility of 3-methyl-2-nitrobenzoic acid in the solvents increased with a rise of temperature. The solubilities obey the following order from high to low in different solvents: 1,4-dioxane > acetone > NMP > methanol > ethanol > (ethyl acetate, isopropanol) > n-propanol > acetonitrile .
properties
IUPAC Name |
3-methyl-2,6-dinitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c1-5-2-3-7(10(12)13)6(4-9)8(5)11(14)15/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFIKVZNVDFMQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,6-dinitrobenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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